molecular formula C5H5BClNO2 B144568 2-Chloro-4-pyridylboronic acid CAS No. 458532-96-2

2-Chloro-4-pyridylboronic acid

Cat. No. B144568
M. Wt: 157.36 g/mol
InChI Key: WJYRVVDXJMJLTN-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridylboronic acid is a chemical compound that is part of the arylboronic acid family, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Although the provided papers do not directly discuss 2-chloro-4-pyridylboronic acid, they do provide insights into the chemistry of related pyridylboronic acids and their applications in synthesis.

Synthesis Analysis

The synthesis of related compounds, such as 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of halogenated pyridines as starting materials. These compounds are characterized by multinuclear NMR experiments and single-crystal X-ray diffraction studies, indicating a robust method for their preparation and confirmation of their structure .

Molecular Structure Analysis

The molecular structure of pyridylboronic acids is typically characterized by the presence of a pyridine ring substituted with a boronic acid group. This functional group is crucial for the reactivity of these compounds in cross-coupling reactions. The crystal structures of related compounds, such as chlorometallate-pyridinium boronic acid salts, have been determined, showing various forms of chlorometallate species and hydrogen bond networks .

Chemical Reactions Analysis

Pyridylboronic acids are versatile reagents in cross-coupling reactions. For instance, axially chiral NHC-Pd(II) complexes catalyze the asymmetric conjugate addition of arylboronic acids to 2,3-dihydro-4-pyridones, producing 2-aryl-4-piperidones with high yields and excellent enantioselectivities . Additionally, the Suzuki-Miyaura coupling reaction is a common application for these compounds, as demonstrated by the synthesis of biaryl compounds using di(2-pyridyl)methylamine-based palladium dichloride complexes as catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-pyridylboronic acid would be influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating boronic acid group. These substituents affect the reactivity and stability of the compound. The boronic acid group, in particular, is known for its ability to form reversible covalent bonds with diols, which is a key feature exploited in cross-coupling reactions. The papers suggest that related pyridylboronic acids are stable under various conditions and can be used in reactions in aqueous solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-4-pyridylboronic acid is utilized in various chemical syntheses and reactions. Parry et al. (2002) demonstrated its use in Suzuki cross-coupling reactions to create novel heteroarylpyridine derivatives (Parry et al., 2002). Additionally, Li et al. (2002) highlighted its role in the preparation of pyridylboronic acids through lithium-halogen exchange and "in situ quench" techniques (Li et al., 2002). Zhu (2010) described a method for synthesizing 2-pyridylboronic acid, indicating the potential of 2-Chloro-4-pyridylboronic acid in the study of pyridine drugs (Zhu, 2010).

Applications in Aqueous Solvents

Nájera et al. (2004) explored the use of 2-Chloro-4-pyridylboronic acid in Suzuki–Miyaura and related cross-couplings in aqueous solvents, catalyzed by Di(2‐pyridyl)methylamine-Palladium Dichloride Complexes, which are important for various industrial and pharmaceutical syntheses (Nájera et al., 2004).

Role in Developing Chemosensors

Iwatsuki et al. (2012) researched the reactivity of 3‐pyridinium boronic acid, closely related to 2-Chloro-4-pyridylboronic acid, towards 4‐isopropyltropolone in acidic aqueous solution, providing insights fundamental to the development of organoboron-based chemosensors (Iwatsuki et al., 2012).

Crystal Engineering and Halogen Bonds

Oruganti et al. (2017) used 2-Chloro-4-pyridylboronic acid in the synthesis of molecular salts with pyridyl and benzoic acid derivatives, emphasizing the importance of halogen bonds in crystal engineering (Oruganti et al., 2017).

Use in Organic Synthesis

Fuller et al. (2003) investigated the in situ formation and reaction of 2-pyridylboronic esters, utilizing compounds like 2-Chloro-4-pyridylboronic acid in the synthesis of 2,2′-bipyridines (Fuller et al., 2003).

Safety And Hazards

2-Chloro-4-pyridylboronic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

(2-chloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYRVVDXJMJLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408874
Record name 2-Chloro-4-pyridylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-pyridylboronic acid

CAS RN

458532-96-2
Record name B-(2-Chloro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-4-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Bouillon, JC Lancelot, V Collot, PR Bovy, S Rault - Tetrahedron, 2002 - Elsevier
This paper describes a general method for the synthesis and the isolation of novel 2, or 3-halopyridin-4-yl-boronic acids and esters 12–14, 18–20. These compounds are prepared …
Number of citations: 21 www.sciencedirect.com
JL Woodring, ND Bland, SO Ochiana… - Bioorganic & medicinal …, 2013 - Elsevier
… Reagents and conditions: (a) 2-chloro-4-pyridylboronic acid, Na 2 CO 3 , PPh 3 , Pd 2 (dba) 3 , tol/EtOH/H 2 O (4:1:1), 105 C, o/n; (b) bis-(pinacolato)diborane, KOAc, PdCl 2 (dppf), …
Number of citations: 14 www.sciencedirect.com
SP Gromov, MV Fomina - Russian Chemical Reviews, 2008 - iopscience.iop.org
Abstract Information on the methods of synthesis of 4-aryl-or 4-hetaryl-substituted pyridines developed in the recent years is discussed and generalised. Examples of the practical use of …
Number of citations: 8 iopscience.iop.org
J Wang, J Liu, D Chen, H Chen, X Xie, F Nan - Chinese Journal of Organic … - sioc-journal.cn
… aReagents and conditions: (a) 2-chloro-4-pyridylboronic acid, PdCl2dppf•CH2Cl2, K2CO3, dioxane/H2O, 60ºC, overnight; (b) M2, PdCl2dppf•CH2Cl2, Xantphos, CsCO3, dioxane, 80 ºC…
Number of citations: 0 sioc-journal.cn

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